Methyl 5-acetamido-2-ethoxybenzoate
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Overview
Description
Methyl 5-acetamido-2-ethoxybenzoate, also known as ethopabate, is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid and is characterized by the presence of an acetamido group at the 5-position and an ethoxy group at the 2-position of the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetamido-2-ethoxybenzoate can be synthesized through several synthetic routes. One common method involves the acylation of 5-amino-2-ethoxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of 5-amino-2-ethoxybenzoic acid, followed by acylation and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and substituted benzoic acid derivatives .
Scientific Research Applications
Methyl 5-acetamido-2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-acetamido-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of other NSAIDs .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-acetamido-2-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of an ethoxy group.
Methyl 5-acetamido-2-methoxybenzoate: Similar but with a methoxy group instead of an ethoxy group.
Ethyl 5-acetamido-2-ethoxybenzoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-acetamido-2-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 2-position and acetamido group at the 5-position make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-acetamido-2-ethoxybenzoate |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11-6-5-9(13-8(2)14)7-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
OKRMRXNMLJYJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)C(=O)OC |
Origin of Product |
United States |
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